![molecular formula C20H18ClN5O2S B2807484 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide CAS No. 2034525-66-9](/img/structure/B2807484.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidin-6-yl moiety, which is a fused heterocyclic system that has been studied for its potential biological properties . It also contains a 4’-chloro-[1,1’-biphenyl]-3-sulfonamide group, which suggests it may have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[1,5-a]pyrimidin-6-yl group is a fused heterocyclic system .Scientific Research Applications
- Biological Activities : N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide has been investigated for its biological activities. It acts as an RORγt inverse agonist , which is relevant in autoimmune diseases and inflammation modulation .
- Enzyme Inhibition : The compound also shows inhibitory activity against enzymes such as PHD-1 , JAK1 , and JAK2 , making it a potential candidate for therapeutic interventions .
- Clinical Applications : Researchers have explored its use in treating cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .
- Functional Materials : N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide and related compounds find applications in material science. They contribute to the development of functional materials with unique properties .
- Thermostable Energetic Compounds : The compound’s thermostability and insensitivity properties make it a potential candidate for use in energetic materials .
- Biological Control : Similar compounds, including 1,2,4-triazines and 1,2,4-triazoles, have been studied for their molluscicidal and antimicrobial properties .
- Sustainable Methodology : Researchers have developed eco-friendly methods for synthesizing 1,2,4-triazolo [1,5-a]pyridines, including this compound. These sustainable methodologies are essential for drug discovery and organic synthesis .
Medicinal Chemistry and Drug Development
Material Sciences
Energetic Materials
Molluscicidal and Antimicrobial Agents
Heterocyclic Synthesis
Pharmacophore Design and Molecular Modeling
Mechanism of Action
Target of Action
The compound, also known as 3-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a halt in the cell cycle, preventing the proliferation of cancer cells . The compound’s triazolopyrimidine scaffold plays a significant role in this interaction .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway . This results in the disruption of the normal cell cycle, leading to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It has been shown to cause cell cycle arrest and induce apoptosis within these cells .
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c21-18-8-6-16(7-9-18)17-4-1-5-19(11-17)29(27,28)25-10-2-3-15-12-22-20-23-14-24-26(20)13-15/h1,4-9,11-14,25H,2-3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRUUAWSDQBGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.